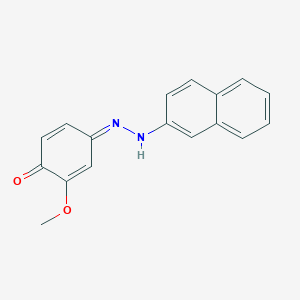
(4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is a chemical compound with potential applications in scientific research. It is a member of the hydrazone family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of enzymes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been shown to have various biochemical and physiological effects. It has been reported to decrease the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been reported to have antifungal and antibacterial activity.
実験室実験の利点と制限
One advantage of using ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one in lab experiments is its potential as a photosensitizer in photodynamic therapy. Another advantage is its diverse biological activities, which make it a promising candidate for further investigation. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the investigation of ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one. One direction is to further explore its potential as a photosensitizer in photodynamic therapy. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, the mechanism of action of ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one should be further elucidated to better understand its biological activities.
合成法
The synthesis of ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been described in the literature. One method involves the reaction of 2-hydrazinyl-1-naphthol with 2-methoxycyclohexanone in the presence of acetic acid. The resulting product is ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one. Other methods have also been reported.
科学的研究の応用
((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has potential applications in scientific research. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to have anti-inflammatory, antifungal, and antibacterial properties. In addition, ((4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been investigated for its potential as a photosensitizer in photodynamic therapy.
特性
分子式 |
C17H14N2O2 |
|---|---|
分子量 |
278.3 g/mol |
IUPAC名 |
(4Z)-2-methoxy-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C17H14N2O2/c1-21-17-11-15(8-9-16(17)20)19-18-14-7-6-12-4-2-3-5-13(12)10-14/h2-11,18H,1H3/b19-15- |
InChIキー |
SRGKFZRLRPQJTG-CYVLTUHYSA-N |
異性体SMILES |
COC1=C/C(=N\NC2=CC3=CC=CC=C3C=C2)/C=CC1=O |
SMILES |
COC1=CC(=NNC2=CC3=CC=CC=C3C=C2)C=CC1=O |
正規SMILES |
COC1=CC(=NNC2=CC3=CC=CC=C3C=C2)C=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282898.png)
![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282899.png)
![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282900.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-fluorobenzamide](/img/structure/B282902.png)
![4-fluoro-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B282903.png)
![2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B282904.png)
![2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282905.png)
![2-bromo-N-{4-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282906.png)
![2-bromo-N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282907.png)
![2-bromo-N-{4-[5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282910.png)
![2-bromo-N-{4-[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282911.png)
![2-bromo-N-{4-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282912.png)
![2-bromo-N-(4-{4-methyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B282914.png)
![N-(4-{5-[(3-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-fluorobenzamide](/img/structure/B282915.png)